Dabelotine mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S 12024-2 is also known as Dabelotine mesilate. it is a new cognitive drug-enhancer, as a newly synthesized agent S-12024-2 was shown to improve some aspects of cognitive processes such as memory consolidation. an involvement of the noradrenergic system in the modulation of automatic attentional processing, and provide evidence for weakening of the orienting reflex in AD, due to a possible noradrenergic deficit in patients with mild AD.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Dabelotine mesylate has been studied for its anti-inflammatory and analgesic effects. Research indicates that it may interact with neurotransmitter systems, potentially influencing pain perception and inflammatory responses. For instance, preliminary studies suggest that this compound exhibits binding affinity to opioid receptors, which could explain its analgesic effects.

Neuroprotective Effects

In addition to its analgesic properties, this compound shows promise as a neuroprotective agent. Initial findings indicate that it may protect neuronal cells from damage associated with neurodegenerative diseases. This potential has led to further investigations into its mechanisms of action and efficacy in various models of neurodegeneration.

Research on the interaction of this compound with various biological targets is ongoing. Studies have focused on its binding affinity to receptors involved in pain modulation and metabolic enzymes that could influence its therapeutic efficacy. These investigations are crucial for understanding the compound's full pharmacological profile.

Preclinical Trials

In preclinical trials, this compound has demonstrated significant efficacy in models of chronic pain and inflammation. For example, animal studies indicated a reduction in pain scores comparable to established analgesics, suggesting that it could serve as a viable alternative for pain management.

Neurodegenerative Disease Models

Preliminary research involving neurodegenerative disease models has shown that this compound may mitigate neuronal loss and improve cognitive function in treated subjects. These findings warrant further exploration in clinical settings to evaluate its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Analyse Des Réactions Chimiques

Prodrug Activation and Diketopiperazine Formation

Diketopiperazine (DKP) formation can be utilized in prodrug activation, including for dipeptidyl amide prodrugs . In this process, a temporary linkage is created between a dipeptide carbonyl and an aromatic amino group . DKP formation has also been shown to activate more stable aliphatic amide prodrugs .

Mechanism of DKP Formation

-

Intramolecular Cyclization: Dipeptides undergo intramolecular cyclization to form a DKP, which releases the active drug .

-

Nucleophilic Attack: The N-terminal amine of the peptide attacks the ester carbon atom, forming a tetrahedral intermediate .

-

Proton Transfer: A proton is transferred from the amine to the leaving group oxyanion, leading to peptide bond formation, the cyclic DKP product, and the free drug .

This method has been applied to ester prodrugs such as cyclosporin A . Enzymatic deformylation can trigger DKP formation and subsequent cleavage of the ester-dipeptide bond, followed by drug release .

Neuroprotective Effects

Research suggests that dabelotine may possess neuroprotective effects on hippocampal cells . Studies indicate its potential in preventing neurodegeneration associated with fluid injection combined with deposit of Amyloid beta(25-35) .

GABA Receptor Modulation and Neurogenesis

Compounds like baclofen (a GABA agonist) have been studied for their effects on neurogenesis . Studies using baclofen show:

-

Dose-Related Increase in Proliferation: Chronic administration of baclofen in rats led to a dose-related increase in neural cell proliferation within the dentate gyrus .

-

Differentiation of Neural Progenitor Cells: Chronic baclofen treatment increased the differentiation of neural progenitor cells into mature neurons within the subgranular zone of the dentate gyrus .

Combinations of neurogenic agents, such as baclofen with captopril or ribavirin, have shown synergistic effects on neuronal differentiation .

Propriétés

Numéro CAS |

153049-48-0 |

|---|---|

Formule moléculaire |

C16H26N2O5S |

Poids moléculaire |

358.5 g/mol |

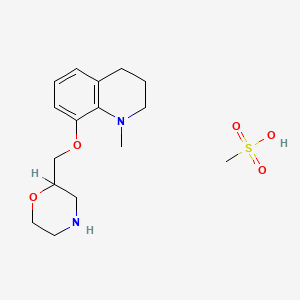

Nom IUPAC |

methanesulfonic acid;2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |

InChI |

InChI=1S/C15H22N2O2.CH4O3S/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13;1-5(2,3)4/h2,4,6,13,16H,3,5,7-11H2,1H3;1H3,(H,2,3,4) |

Clé InChI |

RSEKRLGWBUABQM-UHFFFAOYSA-N |

SMILES |

CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3.CS(=O)(=O)O |

SMILES canonique |

CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3.CS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1 methyl-8-((morpholin-2-yl)methoxy)-1,2,3,4-tetrahydroquinoline monomethane sulfonate S 12024 S-12024 S-12024-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.